molecular formula C11H7Cl2N3O3 B5502954 3,4-dichloro-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide

3,4-dichloro-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide

Cat. No.: B5502954
M. Wt: 300.09 g/mol
InChI Key: KGSHLNRDPKTSOF-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with two chlorine atoms at the 3 and 4 positions, and a pyrimidine ring with two oxo groups at the 2 and 4 positions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dichlorobenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced through a cyclization reaction involving urea and an appropriate diketone under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathway.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo groups on the pyrimidine ring, potentially converting them to hydroxyl groups.

    Substitution: The chlorine atoms on the benzamide core can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation Products: Various oxidized derivatives of the pyrimidine ring.

    Reduction Products: Hydroxylated derivatives of the pyrimidine ring.

    Substitution Products: Benzamide derivatives with different functional groups replacing the chlorine atoms.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 3,4-Dichloro-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide is unique due to its specific substitution pattern and the presence of both a benzamide and a pyrimidine ring. This combination of structural features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

3,4-dichloro-N-(2,4-dioxo-1H-pyrimidin-5-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O3/c12-6-2-1-5(3-7(6)13)9(17)15-8-4-14-11(19)16-10(8)18/h1-4H,(H,15,17)(H2,14,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSHLNRDPKTSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CNC(=O)NC2=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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